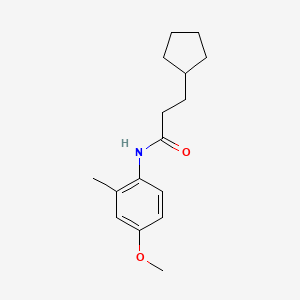![molecular formula C18H16N4O6S B4722594 4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4722594.png)
4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide
Descripción general
Descripción
4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as MI-77301 and is known for its ability to inhibit the activity of the p53-MDM2 interaction, which is a crucial pathway in cancer development.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide involves the inhibition of the p53-MDM2 interaction. The p53 protein is a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing the development of cancer. The MDM2 protein is a negative regulator of p53 and promotes its degradation. MI-77301 binds to the MDM2 protein and prevents it from binding to the p53 protein, leading to the stabilization and activation of p53. This activation of p53 leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide are primarily related to its ability to inhibit the p53-MDM2 interaction. This inhibition leads to the activation of the p53 protein, which plays a crucial role in regulating cell growth and preventing the development of cancer. The activation of p53 leads to the induction of apoptosis in cancer cells, which is a process of programmed cell death. Additionally, MI-77301 has been shown to have anti-tumor activity in various preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide in lab experiments is its ability to inhibit the p53-MDM2 interaction. This inhibition can lead to the activation of the p53 protein, which plays a crucial role in regulating cell growth and preventing the development of cancer. Additionally, MI-77301 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer treatment.
One of the limitations of using MI-77301 in lab experiments is its complex synthesis process. Additionally, this compound is relatively new, and there is limited information available on its potential side effects and toxicity.
Direcciones Futuras
There are several future directions for the research and development of 4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide. Some of these directions include:
1. Further evaluation of MI-77301 in clinical trials as a potential cancer treatment.
2. Investigation of the potential side effects and toxicity of MI-77301.
3. Development of new synthesis methods for MI-77301 to simplify its production and reduce costs.
4. Evaluation of the potential use of MI-77301 in combination with other cancer treatments to enhance its efficacy.
5. Investigation of the potential use of MI-77301 in other research fields, such as neurodegenerative diseases.
Aplicaciones Científicas De Investigación
4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has several potential scientific research applications. One of the primary applications of this compound is in cancer research. MI-77301 is known for its ability to inhibit the p53-MDM2 interaction, which is a crucial pathway in cancer development. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer treatment.
Propiedades
IUPAC Name |
4-methyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S/c1-11-3-4-13(10-16(11)22(24)25)18(23)19-14-5-7-15(8-6-14)29(26,27)21-17-9-12(2)28-20-17/h3-10H,1-2H3,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTGIOMNORBLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4722523.png)


![1-(methylsulfonyl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-4-piperidinecarboxamide](/img/structure/B4722543.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4722556.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B4722562.png)


![4-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B4722578.png)
![2-[(2-ethoxybenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B4722585.png)
![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4722590.png)

![5-bromo-2-[(4-carboxybutanoyl)amino]benzoic acid](/img/structure/B4722608.png)